4H-1,3-Benzodioxin-6-carboxaldehyde,2-methyl-(9CI)
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Overview
Description
2-Methyl-4H-1,3-benzodioxine-6-carbaldehyde is an organic compound with the molecular formula C10H10O3 It is a derivative of benzodioxine, featuring a methyl group at the 2-position and an aldehyde group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenol with glyoxylic acid in the presence of a catalyst to form the benzodioxine ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H-1,3-benzodioxine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-Methyl-4H-1,3-benzodioxine-6-carboxylic acid.
Reduction: 2-Methyl-4H-1,3-benzodioxine-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-4H-1,3-benzodioxine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzodioxole-5-carbaldehyde: Similar structure but with different substitution patterns.
4-Methyl-1,3-benzodioxole-6-carbaldehyde: Another isomer with a different position of the methyl group.
Uniqueness
2-Methyl-4H-1,3-benzodioxine-6-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
189683-84-9 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7-12-6-9-4-8(5-11)2-3-10(9)13-7/h2-5,7H,6H2,1H3 |
InChI Key |
OUSHWSCHEPRJRW-UHFFFAOYSA-N |
SMILES |
CC1OCC2=C(O1)C=CC(=C2)C=O |
Canonical SMILES |
CC1OCC2=C(O1)C=CC(=C2)C=O |
Synonyms |
4H-1,3-Benzodioxin-6-carboxaldehyde,2-methyl-(9CI) |
Origin of Product |
United States |
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